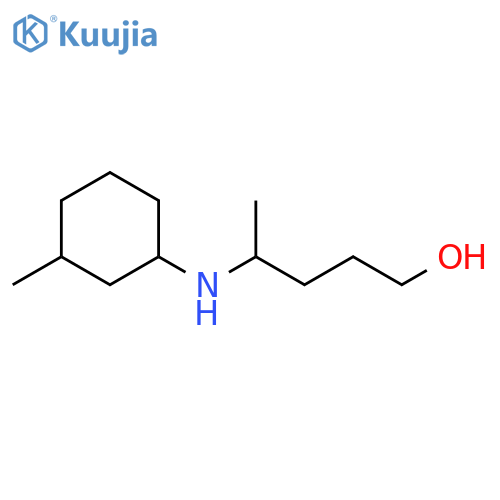

Cas no 1559596-80-3 (4-(3-methylcyclohexyl)aminopentan-1-ol)

4-(3-methylcyclohexyl)aminopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-Pentanol, 4-[(3-methylcyclohexyl)amino]-

- 4-(3-methylcyclohexyl)aminopentan-1-ol

-

- インチ: 1S/C12H25NO/c1-10-5-3-7-12(9-10)13-11(2)6-4-8-14/h10-14H,3-9H2,1-2H3

- InChIKey: GPKHSDYMWBGSQS-UHFFFAOYSA-N

- ほほえんだ: C(O)CCC(NC1CCCC(C)C1)C

4-(3-methylcyclohexyl)aminopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-162960-0.5g |

4-[(3-methylcyclohexyl)amino]pentan-1-ol |

1559596-80-3 | 0.5g |

$713.0 | 2023-06-08 | ||

| Enamine | EN300-162960-5.0g |

4-[(3-methylcyclohexyl)amino]pentan-1-ol |

1559596-80-3 | 5g |

$2152.0 | 2023-06-08 | ||

| Enamine | EN300-162960-500mg |

4-[(3-methylcyclohexyl)amino]pentan-1-ol |

1559596-80-3 | 500mg |

$603.0 | 2023-09-22 | ||

| Enamine | EN300-162960-100mg |

4-[(3-methylcyclohexyl)amino]pentan-1-ol |

1559596-80-3 | 100mg |

$553.0 | 2023-09-22 | ||

| Enamine | EN300-162960-10.0g |

4-[(3-methylcyclohexyl)amino]pentan-1-ol |

1559596-80-3 | 10g |

$3191.0 | 2023-06-08 | ||

| Enamine | EN300-162960-0.1g |

4-[(3-methylcyclohexyl)amino]pentan-1-ol |

1559596-80-3 | 0.1g |

$653.0 | 2023-06-08 | ||

| Enamine | EN300-162960-1.0g |

4-[(3-methylcyclohexyl)amino]pentan-1-ol |

1559596-80-3 | 1g |

$743.0 | 2023-06-08 | ||

| Enamine | EN300-162960-2.5g |

4-[(3-methylcyclohexyl)amino]pentan-1-ol |

1559596-80-3 | 2.5g |

$1454.0 | 2023-06-08 | ||

| Enamine | EN300-162960-50mg |

4-[(3-methylcyclohexyl)amino]pentan-1-ol |

1559596-80-3 | 50mg |

$528.0 | 2023-09-22 | ||

| Enamine | EN300-162960-2500mg |

4-[(3-methylcyclohexyl)amino]pentan-1-ol |

1559596-80-3 | 2500mg |

$1230.0 | 2023-09-22 |

4-(3-methylcyclohexyl)aminopentan-1-ol 関連文献

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

4-(3-methylcyclohexyl)aminopentan-1-olに関する追加情報

4-(3-Methylcyclohexyl)aminopentan-1-ol (CAS No. 1559596-80-3): An Overview of Its Properties, Applications, and Recent Research

4-(3-Methylcyclohexyl)aminopentan-1-ol (CAS No. 1559596-80-3) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclohexyl ring and an amino group attached to a pentan-1-ol chain. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in drug development.

The molecular formula of 4-(3-methylcyclohexyl)aminopentan-1-ol is C12H23NO, and its molecular weight is approximately 197.31 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits moderate solubility in water and organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These physical properties make it suitable for use in various chemical reactions and biological assays.

In terms of its chemical structure, the presence of the 3-methylcyclohexyl group provides steric hindrance and hydrophobicity, while the aminopentan-1-ol chain introduces polarity and hydrogen bonding capabilities. This combination of functional groups results in a molecule with a balanced profile of lipophilicity and hydrophilicity, which is crucial for its potential use in pharmaceuticals.

Recent research has focused on the biological activity of 4-(3-methylcyclohexyl)aminopentan-1-ol. Studies have shown that this compound exhibits promising anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that 4-(3-methylcyclohexyl)aminopentan-1-ol effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound could be developed into a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 4-(3-methylcyclohexyl)aminopentan-1-ol has also shown potential as an antioxidant. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. Research conducted by a team at the University of California, Los Angeles (UCLA) found that 4-(3-methylcyclohexyl)aminopentan-1-ol effectively scavenged reactive oxygen species (ROS) and protected cells from oxidative damage. This antioxidant activity could be leveraged to develop new treatments for conditions characterized by oxidative stress.

In addition to its therapeutic potential, 4-(3-methylcyclohexyl)aminopentan-1-ol has been investigated for its use as a chemical intermediate in the synthesis of more complex molecules. Its versatile structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. For example, it can be used as a starting material for the synthesis of chiral compounds, which are essential in the production of many pharmaceuticals.

The safety profile of 4-(3-methylcyclohexyl)aminopentan-1-ol is another important aspect that has been studied extensively. Toxicological evaluations have shown that the compound has low toxicity when administered at therapeutic doses. However, like any chemical compound, it should be handled with care to avoid exposure to high concentrations or prolonged contact with skin or eyes.

Recent advancements in analytical techniques have also contributed to our understanding of 4-(3-methylcyclohexyl)aminopentan-1-ol. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been used to characterize the compound's purity and structural integrity. These techniques are crucial for ensuring that the compound meets the high standards required for pharmaceutical applications.

In conclusion, 4-(3-methylcyclohexyl)aminopentan-1-ol (CAS No. 1559596-80-3) is a promising compound with diverse applications in both chemical synthesis and pharmaceutical research. Its unique chemical structure endows it with valuable properties such as anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new therapeutic agents. Ongoing research continues to uncover new insights into its biological mechanisms and potential uses, further solidifying its importance in the scientific community.

1559596-80-3 (4-(3-methylcyclohexyl)aminopentan-1-ol) 関連製品

- 1805068-37-4(Ethyl 6-(bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-acetate)

- 1542264-41-4(1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-)

- 477857-70-8(MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE)

- 1021243-96-8(N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide)

- 394236-18-1(2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide)

- 1522772-57-1(2-Quinolinecarboxylic acid, 4,7-dimethyl-)

- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)

- 2361721-53-9(1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one)

- 1909306-09-7(tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate)

- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)